molecular formula C13H17NO B12970179 Spiro[chroman-4,4'-piperidine]

Spiro[chroman-4,4'-piperidine]

Cat. No.: B12970179
M. Wt: 203.28 g/mol
InChI Key: TWCBNOVLZABJAN-UHFFFAOYSA-N
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Description

Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .

Scientific Research Applications

Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.

    Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].

    Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.

Uniqueness

Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .

Biological Activity

Spiro[chroman-4,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a pharmacophore in various drug candidates, showcasing potential therapeutic applications across multiple fields, including oncology and infectious diseases. Recent studies have highlighted its synthesis, biological evaluation, and structure-activity relationships (SAR), providing insights into its mechanisms of action.

Synthesis and Structure

The synthesis of spiro[chroman-4,4'-piperidine] derivatives has been extensively studied. These compounds are typically synthesized through multi-step organic reactions involving the formation of the spirocyclic structure followed by functionalization to enhance biological activity. The structural configuration plays a critical role in determining the compound's interaction with biological targets.

Anticancer Properties

Recent research has demonstrated that spiro[chroman-4,4'-piperidine] derivatives exhibit promising anticancer activity. A study synthesized a series of these compounds and evaluated their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents.

CompoundCell Line TestedIC50 (µM)Mechanism
SC1MCF-710.5Apoptosis induction
SC2HeLa8.2Cell cycle arrest
SC3A54915.0ROS generation

Table 1: Cytotoxicity of spiro[chroman-4,4'-piperidine] derivatives against cancer cell lines .

Antitubercular Activity

In another significant study, spiro[chroman-4,4'-piperidine] derivatives were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb). Among the tested compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.72 µM, demonstrating substantial anti-TB efficacy compared to standard treatments.

CompoundMIC (µM)Comparison Drug MIC (µM)
PS083.72INH 0.09
PS097.68INH 0.09
PS10230.42INH 0.09

Table 2: Anti-tubercular activity of spiro[chroman-4,4'-piperidine] derivatives .

Opioid Receptor Activity

Some derivatives of spiro[chroman-4,4'-piperidine] have been identified as delta opioid receptor agonists, suggesting potential applications in pain management therapies. These compounds can stimulate analgesic pathways without the severe side effects associated with traditional opioids.

Case Studies

  • Anticancer Screening : A group of researchers synthesized novel spiro[chroman-2,4'-piperidin]-4-one derivatives and tested them against three human cancer cell lines: MCF-7, HeLa, and A549. The study found that these compounds could effectively induce apoptosis and inhibit cell proliferation.
  • Anti-TB Evaluation : In a study focused on tuberculosis treatment, several spiro[chroman-4,4'-piperidine] derivatives were screened for their ability to inhibit Mtb growth. The most active compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for further development in anti-TB therapies.

Mechanistic Insights

The biological activities of spiro[chroman-4,4'-piperidine] derivatives are often linked to their ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Compounds like SC1 activate apoptotic pathways by modulating caspase activity and increasing reactive oxygen species (ROS) levels.
  • Receptor Interaction : The agonistic effects on delta opioid receptors suggest these compounds may regulate pain pathways effectively while minimizing addictive potential.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2

InChI Key

TWCBNOVLZABJAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCOC3=CC=CC=C23

Origin of Product

United States

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